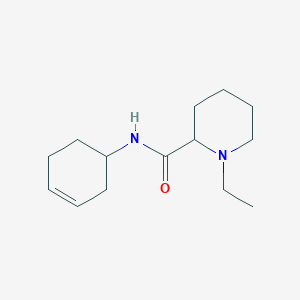
N-(2-methylsulfanyl-1-phenylethyl)-2H-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylsulfanyl-1-phenylethyl)-2H-triazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. This compound is commonly referred to as MPTC and has been shown to have promising biochemical and physiological effects that make it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of MPTC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, MPTC has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
MPTC has been shown to have a number of biochemical and physiological effects that make it a promising candidate for drug development. In addition to its anti-cancer and anti-inflammatory properties, MPTC has been shown to have antioxidant activity and to be able to cross the blood-brain barrier, which is important for the development of drugs for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MPTC is that it is relatively easy to synthesize in the laboratory. Additionally, MPTC has been shown to have low toxicity, which is important for the development of drugs that can be used in humans. However, one of the limitations of MPTC is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are a number of potential future directions for research on MPTC. One area of focus could be on optimizing its anti-cancer activity, particularly against specific types of cancer cells. Additionally, further research could be done to better understand its mechanism of action and to identify potential drug targets. Finally, research could be done to develop new formulations of MPTC that can be used in humans, potentially leading to the development of new drugs for the treatment of cancer and neurological disorders.
Synthesemethoden
The synthesis of MPTC involves a multi-step process that requires careful attention to detail. The first step involves the preparation of 2-(2-methylsulfanyl-1-phenylethyl)-1H-imidazole, which is then converted into the corresponding 2H-triazole using a cyclization reaction. The final step involves the addition of a carboxamide group to the triazole ring, resulting in the formation of MPTC.
Wissenschaftliche Forschungsanwendungen
MPTC has been the subject of numerous scientific studies due to its potential applications in drug development. One of the primary areas of research has been in the development of new cancer treatments. MPTC has been shown to have potent anti-cancer activity, particularly against breast and lung cancer cells. Additionally, MPTC has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-methylsulfanyl-1-phenylethyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-18-8-11(9-5-3-2-4-6-9)14-12(17)10-7-13-16-15-10/h2-7,11H,8H2,1H3,(H,14,17)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUNZXMRYIBZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C1=CC=CC=C1)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylsulfanyl-1-phenylethyl)-2H-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593720.png)



![1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7593756.png)


![N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7593770.png)

![[2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7593787.png)

![4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B7593801.png)

![3-(2-fluorophenyl)-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]propanamide](/img/structure/B7593804.png)